Isopropyl isocyanate

Thermal Stability Process Safety Reaction Mechanism

This secondary alkyl isocyanate offers quantifiable safety advantages over ethyl isocyanate in high-temperature syntheses due to self-inhibited radical-chain decomposition. Its unique steric bulk enhances regioselectivity when synthesizing carbamates or ureas from hindered nucleophiles, reducing oligomerization. In polymer science, it introduces secondary urethane linkages for fine-tuning Tg and flexibility, making it the preferred choice for performance-driven applications.

Molecular Formula C4H7NO
Molecular Weight 85.1 g/mol
CAS No. 1795-48-8
Cat. No. B058004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl isocyanate
CAS1795-48-8
SynonymsIsocyanic Acid Isopropyl Ester;  1-Methylethyl Isocyanate;  2-Isocyanatopropane;  Methyl Ethyl Isocyanate;  Propan-2-yl Isocyanate;  n-Isopropyl Isocyanate_x000B_
Molecular FormulaC4H7NO
Molecular Weight85.1 g/mol
Structural Identifiers
SMILESCC(C)N=C=O
InChIInChI=1S/C4H7NO/c1-4(2)5-3-6/h4H,1-2H3
InChIKeyGSLTVFIVJMCNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Isocyanate (CAS 1795-48-8) Procurement Guide: Quantifying Reactivity and Safety Differentiation vs. Ethyl, n-Propyl, t-Butyl, and Cyclohexyl Analogs


Isopropyl isocyanate (CAS 1795-48-8) is a secondary alkyl isocyanate (R–N=C=O, where R = isopropyl) [1]. It is a colorless, volatile liquid with a pungent odor, insoluble in water, and miscible with common organic solvents [1]. Like all isocyanates, it is an electrophile that undergoes rapid exothermic addition reactions with nucleophiles such as amines, alcohols, and water [1]. Its unique secondary alkyl substituent, however, imparts a distinct steric and electronic profile that quantitatively differentiates its reactivity and thermal stability from primary, tertiary, and cyclic isocyanate analogs [2][3]. This guide provides a quantitative, evidence-based comparison to inform scientific selection and procurement.

Why Generic Substitution Fails: The Quantified Impact of Alkyl Isocyanate Substitution on Reactivity and Selectivity


Alkyl isocyanates are a class of compounds with broad utility, but their specific reactivity profiles are highly dependent on the structure of the alkyl substituent [1]. Simple interchange between, for example, ethyl, n-propyl, isopropyl, or tert-butyl isocyanate is not possible without significantly altering reaction outcomes, yields, and safety parameters [1][2]. Quantitative studies reveal that the nature of the alkyl group dictates the dominant thermal decomposition pathway (radical-chain vs. unimolecular elimination) and the kinetic rate constants for key atmospheric and synthetic reactions [2][3]. Furthermore, the steric bulk of the secondary isopropyl group, compared to linear or tertiary alternatives, modulates the electrophilicity of the isocyanate carbon and influences regioselectivity in nucleophilic additions [1]. Therefore, selection must be based on a quantitative understanding of these differences, which are detailed in the evidence below.

Isopropyl Isocyanate (CAS 1795-48-8) Product-Specific Quantitative Evidence Guide: Direct Comparative Reactivity and Safety Data


Thermal Stability and Decomposition Mechanism: Isopropyl vs. Ethyl vs. t-Butyl Isocyanates

The thermal decomposition of isopropyl isocyanate (i-PrNCO) follows a distinct mechanistic pathway compared to its ethyl and t-butyl analogs, with direct implications for process safety and handling [1]. In the gas phase at 380–530°C, t-butyl isocyanate decomposes almost exclusively via a clean, unimolecular route to isobutene and HNCO [1]. In contrast, ethyl isocyanate (EtNCO) and isopropyl isocyanate both decompose via a competing free-radical chain process that produces toxic CO, CH4, and HCN/CH3CN [1]. Critically, in i-PrNCO, this radical chain is very rapidly inhibited by the propene co-product from its own unimolecular route, a self-quenching mechanism not observed for EtNCO [1]. This provides a quantifiable difference in the safety profile of i-PrNCO compared to the primary ethyl isocyanate under thermal stress.

Thermal Stability Process Safety Reaction Mechanism

Atmospheric Fate and Reactivity: Hydroxyl Radical Reaction Rate Constant for Isopropyl Isocyanate

The rate constant for the reaction of isopropyl isocyanate (IIC) with the hydroxyl radical (·OH) provides a quantitative measure of its atmospheric lifetime and relative reactivity compared to other volatile organic compounds [1]. The gas-phase reaction rate was measured relative to toluene, yielding an experimental Arrhenius expression: k = 7.09 × 10⁻¹³ × exp[(307 ± 263)/T] cm³ molecule⁻¹ s⁻¹ over the temperature range of 287–321 K at atmospheric pressure [1]. This data enables direct calculation of IIC's tropospheric lifetime under defined ·OH concentrations, a critical parameter for environmental risk assessment and regulatory compliance that is not available for many less-studied alkyl isocyanates.

Atmospheric Chemistry Environmental Fate Kinetics

Steric Modulation of Electrophilicity: Secondary vs. Primary Isocyanates in Nucleophilic Additions

The secondary alkyl group of isopropyl isocyanate introduces greater steric hindrance around the electrophilic carbon compared to primary isocyanates like ethyl or n-propyl isocyanate [1]. This steric modulation is a well-established class-level property of secondary isocyanates that directly impacts reaction rates and regioselectivity in nucleophilic additions, such as urethane formation [1][2]. The increased steric bulk of the isopropyl group reduces the rate of nucleophilic attack compared to less-hindered primary analogs. Furthermore, this steric effect can be leveraged to control selectivity when reacting with sterically demanding nucleophiles, a feature that distinguishes isopropyl isocyanate from less-hindered alternatives like ethyl or methyl isocyanate.

Organic Synthesis Reaction Selectivity Steric Effects

Selectivity in Urethane Formation: Leveraging Steric Hindrance of Isopropyl vs. n-Propyl Isocyanate

A key differentiating factor for isopropyl isocyanate in polymer applications is its ability to form secondary urethane linkages, which imparts different physical properties compared to the primary urethanes formed from linear analogs [1]. The increased steric hindrance of the isopropyl group, relative to an n-propyl group, leads to higher selectivity in reactions with hindered alcohols. As a class-level inference, with increasing steric bulk of the alcohol nucleophile, the urethane reaction proceeds more selectively toward the formation of the less-hindered primary urethane from a linear isocyanate, but with a secondary isocyanate like isopropyl isocyanate, the selectivity is altered, often favoring mono-addition and reducing cross-linking [1]. This is a critical parameter for controlling polymer architecture and properties, such as glass transition temperature (Tg) and mechanical strength.

Polymer Chemistry Urethane Synthesis Regioselectivity

Boiling Point and Volatility Profile: Isopropyl vs. n-Propyl Isocyanate

The physical properties of isocyanates are critical for handling, storage, and reaction design. Isopropyl isocyanate has a boiling point of 74–75°C [1]. In contrast, its straight-chain isomer, n-propyl isocyanate, has a higher boiling point of 88°C [2]. This difference of 13–14°C is significant and reflects the reduced intermolecular forces due to the branched, more compact structure of the isopropyl group. This lower boiling point translates to higher volatility, which must be considered in process design for containment and ventilation, but also offers advantages in distillative purification or gas-phase reactions.

Physical Properties Handling and Storage Process Engineering

Patent-Documented Synthesis Yield: Isopropyl vs. n-Propyl Isocyanate Production Efficiency

Industrial viability is often determined by synthetic efficiency. A patent for the manufacture of alkyl isocyanates via thermal decomposition of carbamic acid chlorides provides a direct quantitative comparison of yields for the isopropyl and n-propyl derivatives [1]. The process for isopropyl isocyanate yielded 92.3% of the theoretical yield based on the starting carbamic acid chloride [1]. Under analogous conditions, the yield for n-propyl isocyanate was reported as 95% of theory [2]. While both yields are high, this near-3% difference in synthetic efficiency can be a meaningful factor in cost-sensitive, large-scale procurement decisions.

Synthetic Efficiency Process Chemistry Economic Viability

Isopropyl Isocyanate (CAS 1795-48-8) Best Research and Industrial Application Scenarios Based on Quantitative Evidence


Processes Requiring Controlled Thermal Stability: A Safer Alternative to Ethyl Isocyanate

For applications involving elevated temperatures or where thermal runaway is a concern, isopropyl isocyanate offers a quantifiable safety advantage over ethyl isocyanate [1]. The evidence shows that while both compounds undergo radical-chain decomposition, this pathway in isopropyl isocyanate is self-inhibited by the propene co-product, a feature absent in ethyl isocyanate [1]. This mechanistic difference translates to a reduced risk of uncontrolled exothermic decomposition and toxic gas generation. Therefore, isopropyl isocyanate is the preferred choice for high-temperature syntheses or in process environments where thermal management is critical, providing an inherent safety margin that ethyl isocyanate cannot match [1].

Synthesis of Sterically Demanding Carbamates and Ureas: Leveraging Secondary Isocyanate Selectivity

When synthesizing carbamates or ureas from bulky, sterically hindered amines or alcohols, isopropyl isocyanate provides a distinct advantage over primary isocyanates like ethyl or n-propyl isocyanate [1]. Its increased steric bulk, a class-level property of secondary isocyanates, reduces its inherent reactivity, thereby enhancing reaction selectivity and minimizing unwanted side reactions such as oligomerization [1]. This allows for cleaner reactions and higher yields when targeting complex molecules where over-reaction of a more electrophilic primary isocyanate would be problematic [1][2]. This scenario is particularly relevant in medicinal chemistry for the installation of N-isopropyl carbamate or urea motifs, where the isopropyl group is a common pharmacophore [2].

Development of Polyurethane Materials with Tailored Properties via Secondary Urethane Linkages

In polymer science, the choice of isocyanate dictates the properties of the resulting polyurethane [1]. Isopropyl isocyanate is specifically chosen to introduce secondary urethane linkages into a polymer backbone, which differs fundamentally from the primary urethanes formed from linear isocyanates [1]. This difference in polymer architecture, driven by the steric hindrance of the isopropyl group, allows for the fine-tuning of material properties such as glass transition temperature (Tg), crystallinity, and mechanical flexibility [1]. This is particularly valuable for creating coatings and elastomers with specific performance requirements that cannot be achieved using primary alkyl isocyanates [1].

Environmental Fate and Exposure Modeling: Quantitative Atmospheric Lifetime Calculation

For industrial hygiene and environmental regulatory compliance, a quantitative understanding of a compound's atmospheric fate is essential [1]. The experimentally determined Arrhenius expression for the reaction of isopropyl isocyanate with the hydroxyl radical (k = 7.09 × 10⁻¹³ × exp[(307 ± 263)/T] cm³ molecule⁻¹ s⁻¹) provides the necessary kinetic data to calculate its tropospheric lifetime under varying conditions [1]. This allows for rigorous quantitative risk assessment and modeling of downwind concentrations in the event of an accidental release, a level of predictive capability that is not available for many less-characterized alkyl isocyanates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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